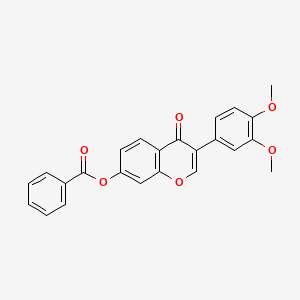

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the 3,4-dimethoxyphenyl group and the benzoate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Benzoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings :

-

Hydrolysis proceeds faster under basic conditions due to nucleophilic attack by hydroxide ions.

-

The 7-hydroxy intermediate exhibits increased solubility in polar solvents, facilitating downstream functionalization.

Oxidation Reactions

The chromenone core and methoxy substituents are susceptible to oxidation.

Key Findings :

-

Oxidation of the chromenone core generates quinones, which show enhanced redox activity .

-

Demethylation of methoxy groups using BBr₃ preserves the aromatic structure while introducing hydroxyl groups for further reactivity .

Reduction of the Chromenone Core

The ketone group in the chromenone core can be reduced to form dihydro derivatives.

Key Findings :

-

NaBH₄ selectively reduces the ketone without affecting the ester or methoxy groups .

-

Catalytic hydrogenation saturates the chromenone ring, altering its conjugation and bioactivity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo halogenation and nitration.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Bromination | Br₂ (1 eq), FeBr₃, CHCl₃, 0°C, 1 hour | 3-Bromo-substituted derivative | |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 30 minutes | 5-Nitro-substituted derivative |

Key Findings :

Aplicaciones Científicas De Investigación

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate

- 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl propionate

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate may exhibit unique properties such as enhanced stability, specific biological activities, or improved solubility. These characteristics make it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized using various methods, including microwave-assisted synthesis, which has shown advantages in terms of yield and reaction time compared to conventional methods. For instance, the synthesis of related chromone derivatives has been reported with yields ranging from 75% to 91% under optimized conditions .

Antimicrobial Properties

Recent studies have demonstrated that chromone derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound were tested against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess broad-spectrum antimicrobial properties comparable to standard antibiotics like ampicillin and streptomycin .

Anti-inflammatory Activity

Chromone derivatives have also been evaluated for their anti-inflammatory properties. In particular, studies have shown that certain chromones can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, derivatives with similar structures demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX), suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of chromone derivatives has been widely investigated. In vitro studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Antimicrobial | 10.5 μM | |

| Similar Chromone Derivative | COX-2 Inhibition | 12.3 μM | |

| Chromone Analog | Cytotoxicity in MCF-7 Cells | 15.0 μM |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of methoxy groups enhances lipophilicity and facilitates binding to target proteins involved in inflammation and cancer progression. Molecular docking studies have suggested that such compounds may form hydrogen bonds with key residues in enzyme active sites .

Propiedades

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-20-11-8-16(12-22(20)28-2)19-14-29-21-13-17(9-10-18(21)23(19)25)30-24(26)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIYVJDDDYDMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.